

Cyanine3 DBCO: Application Notes and Protocols for Super-Resolution Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine3 (Cy3) DBCO, a bright and photostable fluorescent probe, for super-resolution microscopy applications. Cy3 DBCO is a key reagent in copper-free click chemistry, enabling precise labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. [1][2] Its exceptional brightness and photostability make it a valuable tool for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Physicochemical and Spectroscopic Properties

The performance of a fluorophore is dictated by its intrinsic properties. Cyanine3 DBCO offers a robust profile for fluorescence microscopy.[2]



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~553-555 nm	[2]
Emission Maximum (λem)	~569-570 nm	[2]
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	[2][3]
Quantum Yield (Φ)	~0.1 - 0.31	[2]
Molecular Weight	~983.18 g/mol	[2][3]
Solubility	Water, DMSO, DMF	[2][3]

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Principle of Labeling

Cyanine3 DBCO facilitates the covalent labeling of biomolecules containing an azide group via a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling in living cells.[1][4]

The general workflow involves two main steps:

- Introduction of an Azide Moiety: An azide group is incorporated into the biomolecule of
 interest. This can be achieved through metabolic labeling, where cells are fed azide-modified
 sugars that are incorporated into glycans, or through genetic encoding of non-canonical
 amino acids containing azide groups.
- Copper-Free Click Reaction: The azide-modified biomolecule is then treated with Cyanine3
 DBCO. The DBCO group on the dye reacts specifically with the azide group, resulting in a
 stable, covalent triazole linkage and fluorescently labeling the target.[1]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules in Solution



This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules that have been functionalized with an azide group.[2]

Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
- Cyanine3 DBCO
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

- Prepare Cyanine3 DBCO Stock Solution: Dissolve Cyanine3 DBCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.[2]
- Reaction Setup: Add a 2-10 molar excess of the Cyanine3 DBCO stock solution to the azide-modified biomolecule. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[2]
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2]
- Purification: Remove the unreacted Cyanine3 DBCO by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.[2]
- Confirmation of Labeling: Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and 555 nm (for Cy3). The degree of labeling (DOL) can be calculated from these measurements.[1]

Protocol 2: Labeling of Live Cells with Azide-Modified Glycans

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.[2]



Materials:

- Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)
- Cyanine3 DBCO
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation: Culture cells in the presence of an appropriate concentration of an azidemodified sugar for 24-72 hours to allow for metabolic incorporation.
- Washing: Gently wash the cells twice with warm PBS to remove residual unincorporated azido-sugar.[2]
- Labeling: Prepare a 10-50 μM solution of Cyanine3 DBCO in complete cell culture medium.
 Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
 [2]
- Washing: Wash the cells three times with warm PBS to remove unreacted Cyanine3 DBCO.
 [2]
- Imaging: The cells are now ready for imaging. For super-resolution microscopy, proceed with the specific protocols for STORM or STED as outlined below.

Protocol 3: Super-Resolution Microscopy with Cyanine3 DBCO

STORM imaging relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. While Cy3 itself is not a traditional STORM dye, its photoswitching can be induced in the presence of a primary thiol in the imaging buffer.[5][6]

STORM Imaging Buffer: A typical STORM imaging buffer for cyanine dyes includes an oxygen scavenging system and a primary thiol. A common recipe is:



- PBS (pH 7.5-8.0)
- 10% (w/v) Glucose
- 0.5 mg/mL Glucose Oxidase
- 40 μg/mL Catalase
- 10-50 mM Mercaptoethylamine (MEA) or other primary thiol

STORM Imaging Protocol:

- Sample Preparation: Label your cells or biomolecules with Cyanine3 DBCO as described in Protocol 1 or 2. Mount the sample on a coverslip suitable for microscopy.
- Microscope Setup: Use a STORM-capable microscope equipped with a high-power laser for excitation (e.g., 561 nm) and a sensitive EMCCD or sCMOS camera.
- Imaging:
 - Initially, use a low laser power to locate the region of interest.
 - Increase the laser power to induce photoswitching of the Cy3 molecules into the dark state.
 - Acquire a time-series of thousands of images, capturing the stochastic reactivation and emission of individual Cy3 molecules.
 - The localization of each detected molecule is then used to reconstruct a super-resolved image.

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. Cy3 is a suitable fluorophore for STED microscopy.[7][8]

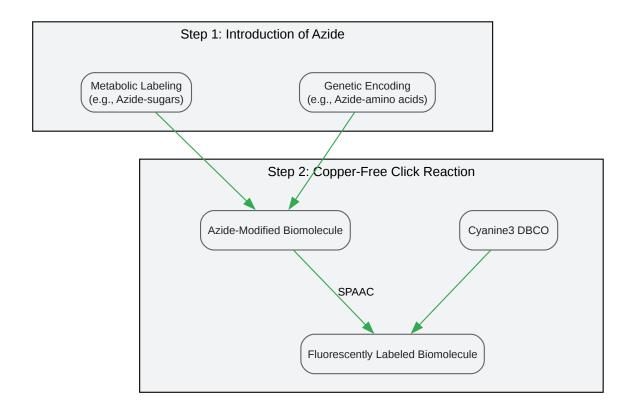
STED Imaging Protocol:



- Sample Preparation: Label your cells or biomolecules with Cyanine3 DBCO following Protocol 1 or 2. Mount the sample in an appropriate mounting medium. For STED, the choice of mounting medium is critical to minimize aberrations.[9][10]
- Microscope Setup: Use a STED microscope equipped with an excitation laser (e.g., 561 nm) and a depletion laser with a wavelength in the red to far-red region of the Cy3 emission spectrum (e.g., 660 nm or 775 nm).[11]
- Imaging:
 - Locate the region of interest using the excitation laser in a standard confocal mode.
 - Activate the STED (depletion) laser. The power of the STED laser will determine the
 achievable resolution. It is advisable to start with a lower power (e.g., 30%) and gradually
 increase it to optimize resolution while minimizing photobleaching.[12]
 - Acquire the STED image. The pixel size should be chosen according to the Nyquist sampling criterion for the desired resolution.
 - If the signal is low, frame accumulation can be used to build up the image.[12]
 - Post-acquisition deconvolution can further enhance the resolution of the final image. [12]

Visualizations

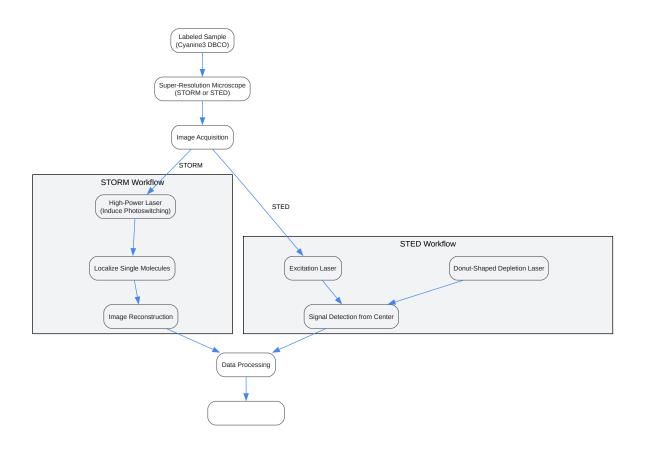




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Caption: General workflow for labeling biomolecules with Cyanine3 DBCO.





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Caption: Experimental workflow for super-resolution microscopy.

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